Chromoionophore X

Overview

Description

Chromoionophore X is a highly lipophilic pH indicator used as a signal transducer in ion-selective optical sensors. These sensors are crucial in analytical and bioanalytical chemistry for the quantification of small inorganic ions, including alkali and alkaline earth metal ions, transition metal ions, and various anions . This compound is known for its ability to reversibly bind ions in a highly selective manner, making it an essential component in ion-selective optodes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Chromoionophore X involves the preparation of a lipophilic pH indicator through a series of organic reactions. The specific synthetic routes and reaction conditions are proprietary and vary depending on the manufacturer. the general approach includes the following steps:

Synthesis of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.

Functionalization: The core structure is then functionalized with lipophilic groups to enhance its solubility in non-polar solvents.

Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain a high-purity compound.

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for large-scale production, ensuring high yield and purity. The use of automated reactors and continuous flow systems is common in industrial settings to achieve consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: Chromoionophore X undergoes various chemical reactions, including:

Protonation and Deprotonation: As a pH indicator, this compound can undergo protonation and deprotonation reactions, which result in changes in its optical properties.

Complexation: this compound can form complexes with metal ions, which is the basis for its use in ion-selective optodes.

Common Reagents and Conditions:

Protonation and Deprotonation: These reactions typically occur in aqueous solutions with varying pH levels.

Complexation: Common reagents include metal salts such as sodium chloride, potassium chloride, and calcium chloride. The reactions are usually carried out in non-polar solvents to maintain the lipophilicity of this compound.

Major Products:

Protonation and Deprotonation: The major products are the protonated and deprotonated forms of this compound.

Complexation: The major products are the metal ion complexes of this compound.

Scientific Research Applications

Chromoionophore X has a wide range of scientific research applications, including:

Chemistry: Used in ion-selective optical sensors for the quantification of various ions in complex samples.

Biology: Employed in intracellular ion sensing to monitor ion concentrations within cells.

Medicine: Utilized in diagnostic devices for the detection of ions in biological fluids.

Industry: Applied in environmental monitoring to detect ion concentrations in water and soil samples.

Mechanism of Action

Chromoionophore X exerts its effects through a mechanism involving protonation and deprotonation reactions. The compound acts as a pH indicator, changing its optical properties in response to changes in pH levels . In ion-selective optodes, this compound forms complexes with target ions, resulting in a change in optical signal that can be measured and quantified . The molecular targets include various metal ions, and the pathways involved are primarily based on ion-exchange and complexation reactions .

Comparison with Similar Compounds

Chromoionophore X is unique compared to other similar compounds due to its high lipophilicity and selectivity for specific ions. Similar compounds include:

Chromoionophore I: Another lipophilic pH indicator used in ion-selective optodes.

Solvatochromic Dyes: These dyes are used as alternative signal transducers in ion-selective optical sensors.

Oxazinoindolines: A new class of fluorescent H+ turn-on chromoionophores suitable for ion-selective optical sensors.

This compound stands out due to its superior selectivity and stability in complex real samples, making it a preferred choice for various applications .

Biological Activity

Chromoionophore X is a specialized compound utilized primarily in the development of ion-selective sensors and imaging technologies. Its biological activity is crucial in various applications, including cellular imaging and ion detection in biological systems. This article summarizes the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

This compound functions by undergoing a change in its optical properties in response to ion concentrations. The fundamental mechanism involves the protonation state of the chromoionophore, which alters its fluorescence characteristics based on the local ionic environment. This property allows it to act as a sensor for specific ions such as sodium (Na), potassium (K), and calcium (Ca).

- Ion Selectivity : this compound is designed to selectively bind certain ions, which leads to a measurable change in fluorescence or absorbance. This selectivity is critical for accurate ion detection in complex biological samples.

- pH Sensitivity : The response of this compound can also be influenced by pH levels, which affects its protonation state and thus its optical response. This characteristic is particularly useful for applications in varying pH environments typical of cellular conditions .

Applications in Biological Systems

This compound has been employed in several key areas within biological research:

- Cell Imaging : The compound has been integrated into nanoparticle-based sensors that allow for real-time imaging of cellular processes. For instance, studies have shown that this compound can be used to visualize ion dynamics within live cells, providing insights into cellular signaling pathways .

- Intracellular Ion Measurement : Research has demonstrated the efficacy of this compound in measuring intracellular sodium levels. The ratiometric fluorescence changes observed with varying sodium concentrations highlight its potential for monitoring ion fluctuations in real-time .

Research Findings

Recent studies have provided valuable insights into the performance and biological activity of this compound:

Case Studies

- Cellular Response to Sodium Changes : In a study involving HeLa cells, researchers utilized this compound embedded in polymeric nanoprobes to monitor sodium ion dynamics under various experimental conditions. The results indicated significant changes in fluorescence corresponding to sodium concentration alterations, affirming its utility as a reliable intracellular sensor .

- pH Influence on Optical Properties : Another investigation focused on the influence of pH on the performance of this compound within optode systems. It was found that variations in pH significantly affected the optical responses, necessitating careful calibration when used in biological contexts where pH may fluctuate .

Properties

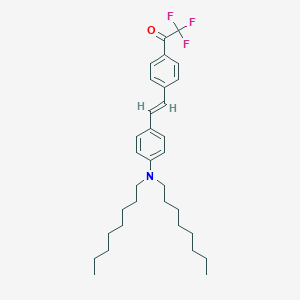

IUPAC Name |

1-[4-[(E)-2-[4-(dioctylamino)phenyl]ethenyl]phenyl]-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H44F3NO/c1-3-5-7-9-11-13-25-36(26-14-12-10-8-6-4-2)30-23-19-28(20-24-30)16-15-27-17-21-29(22-18-27)31(37)32(33,34)35/h15-24H,3-14,25-26H2,1-2H3/b16-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQCOAQAROPQVJL-FOCLMDBBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN(CCCCCCCC)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCN(CCCCCCCC)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H44F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30421744 | |

| Record name | Chromoionophore X | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30421744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

515.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192190-92-4 | |

| Record name | Chromoionophore X | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30421744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.